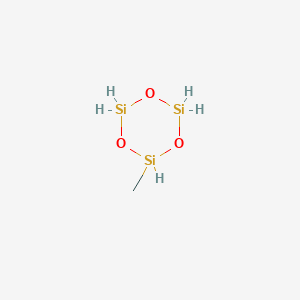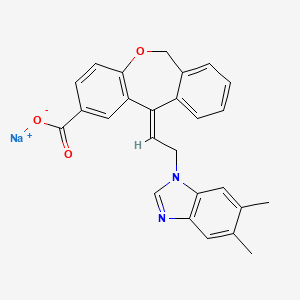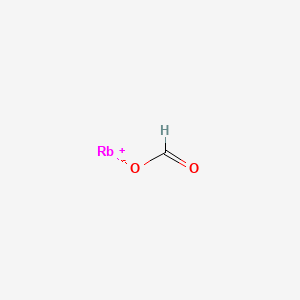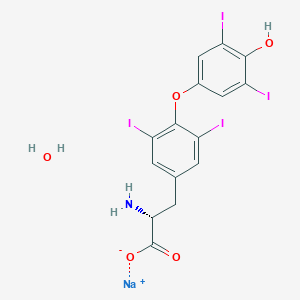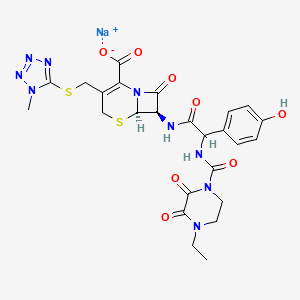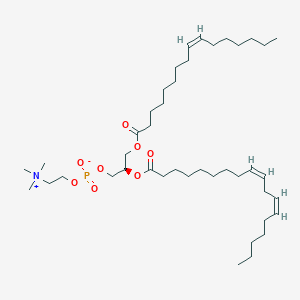
PC(16:1(9Z)/18:2(9Z,12Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-palmitoleoyl-2-linoleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:3 in which the acyl groups specified at positions 1 and 2 are palmitoleoyl and linoleoyl respectively. It has a role as a mouse metabolite. It derives from a palmitoleic acid and a linoleic acid.
Wissenschaftliche Forschungsanwendungen
Lossy Compression Rate-Distortion Optimization : Tao et al. (2018) discuss optimizing lossy compression rate-distortion in scientific data, which could be relevant for data management in biochemical research (Tao, Di, Liang, Chen, & Cappello, 2018).
Polarization Convertor Design : Kim and Nam (2022) describe the design of a polarization convertor using tightly coupled dipole arrays, a concept potentially applicable in spectroscopy studies of complex molecules like PC(16:1(9Z)/18:2(9Z,12Z)) (Kim & Nam, 2022).
Analog-to-Digital Converter for Radio Astronomy : Jiang et al. (2020) present a study on an analog-to-digital converter for radio telescopes, which could be indirectly relevant to signal processing in molecular analysis (Jiang, Yu, Chen, & Liu, 2020).
Science DMZ for Big Science Data Transfer : Crichigno, Bou-Harb, and Ghani (2019) provide a comprehensive tutorial on Science DMZ, a network designed for transferring big science data, which could be crucial in sharing large-scale biochemical data sets (Crichigno, Bou-Harb, & Ghani, 2019).
PCB Antennas for Microsatellites : Podilchak, Murdoch, and Antar (2017) discuss compact printed circuit board (PCB) antennas for microsatellites, relevant to remote sensing technologies that could be adapted for molecular studies (Podilchak, Murdoch, & Antar, 2017).
Underwater Optical Wireless Communication : Hong et al. (2019) explore probabilistic constellation shaping in underwater optical wireless communication, potentially applicable in remote biochemical sensing (Hong, Fei, Zhang, Du, & He, 2019).
Causal Discovery in High-Dimensional Data : Le et al. (2015) develop a parallel PC algorithm for causal discovery in high-dimensional data, which could be applied in complex biochemical data analysis (Le, Hoang, Li, Liu, Liu, & Hu, 2015).
pCell Technology in Wireless Systems : Forenza et al. (2015) present pCell technology for creating concurrent data links in wireless systems, a concept that could be useful in data transmission for biochemical research (Forenza, Perlman, Saibi, Dio, Laan, & Caire, 2015).
Chaotic Behavior in Computers : Hinsen (2016) discusses the chaotic behavior in computers, relevant for understanding computational models in scientific research, including biochemistry (Hinsen, 2016).
Veridical Data Science : Yu (2019) introduces the PCS framework for responsible and transparent analysis in data science, applicable in processing complex biochemical data (Yu, 2019).
Eigenschaften
CAS-Nummer |
182820-31-1 |
|---|---|
Produktname |
PC(16:1(9Z)/18:2(9Z,12Z)) |
Molekularformel |
C42H78NO8P |
Molekulargewicht |
756 g/mol |
IUPAC-Name |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16-17,19-21,40H,6-13,15,18,22-39H2,1-5H3/b16-14-,19-17-,21-20-/t40-/m1/s1 |
InChI-Schlüssel |
QJWDAOSZZYVBJZ-KXESGEQTSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



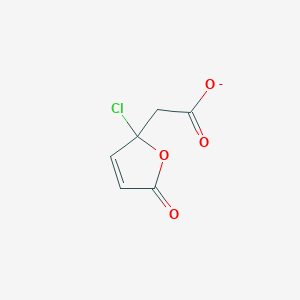
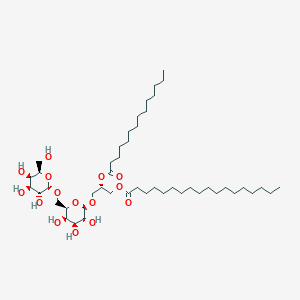
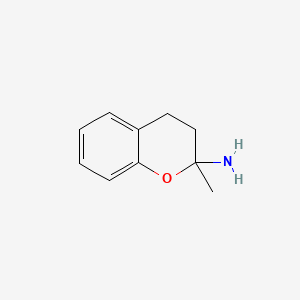
![Benzo[e]indolium](/img/structure/B1264472.png)
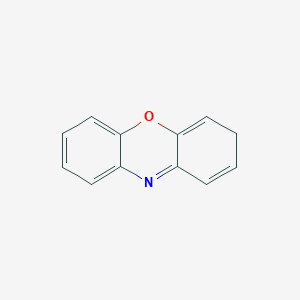
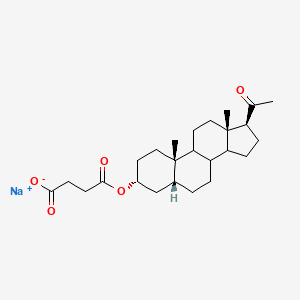
![3,5,5-Trimethyl-4beta-hydroxy-4-[3-(beta-D-glucopyranosyloxy)-1-butenyl]-2-cyclohexene-1-one](/img/structure/B1264484.png)
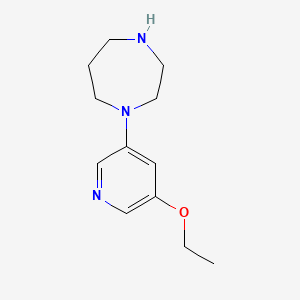
![2-Methoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrone](/img/structure/B1264486.png)
